molecular formula C13H7BrFIN2O2S B13654530 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13654530
M. Wt: 481.08 g/mol
InChI Key: PTKRXXASBOFAFZ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group.

    5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.

Uniqueness

The presence of multiple halogen atoms and the phenylsulfonyl group in 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine makes it unique compared to similar compounds

Properties

Molecular Formula

C13H7BrFIN2O2S

Molecular Weight

481.08 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-5-fluoro-2-iodopyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H7BrFIN2O2S/c14-12-9-6-11(16)18(13(9)17-7-10(12)15)21(19,20)8-4-2-1-3-5-8/h1-7H

InChI Key

PTKRXXASBOFAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)F)Br)I

Origin of Product

United States

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